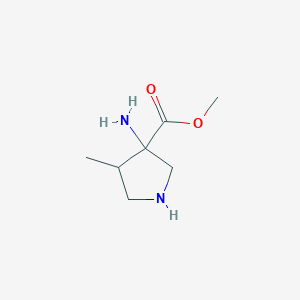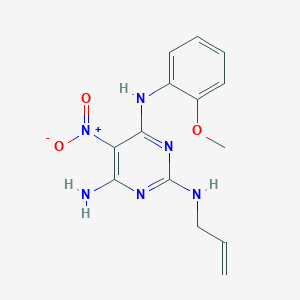
diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The starting materials often include 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 3-methylthiophene-2,4-dicarboxylic acid. These compounds undergo esterification reactions with ethanol in the presence of a strong acid catalyst to form the diethyl esters. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring and thiophene ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5-phenylthiophene-2-carboxylate
- Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate
Uniqueness
Diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ester groups and amide linkage provide versatility in chemical reactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
1052548-40-9 |
|---|---|
Fórmula molecular |
C17H21N3O5S |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
diethyl 5-[(1,5-dimethylpyrazole-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H21N3O5S/c1-6-24-16(22)12-10(4)13(17(23)25-7-2)26-15(12)18-14(21)11-8-9(3)20(5)19-11/h8H,6-7H2,1-5H3,(H,18,21) |
Clave InChI |
BFLXQHKJQSWCRJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN(C(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


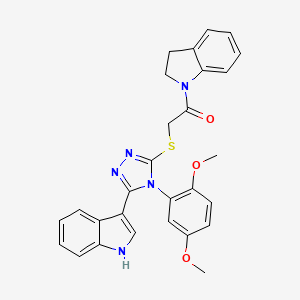

![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)
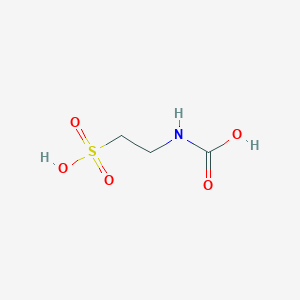

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)

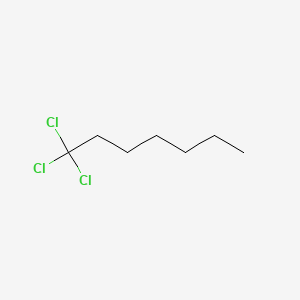
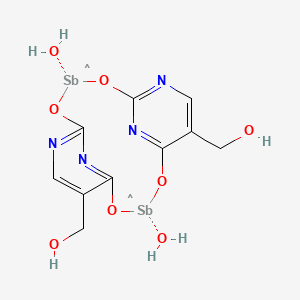

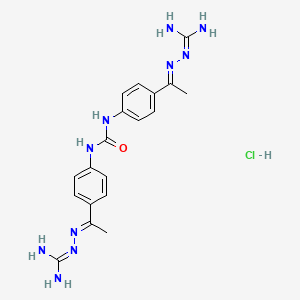
![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
